molecular formula C10H12N2O3 B1272031 2-Morpholinoisonicotinic acid CAS No. 295349-64-3

2-Morpholinoisonicotinic acid

Cat. No. B1272031
M. Wt: 208.21 g/mol
InChI Key: OVOIVNZYILYGKU-UHFFFAOYSA-N
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Description

2-Morpholinoisonicotinic acid is a chemical compound that is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is derived from nicotinic acid derivatives and incorporates a morpholine moiety, which is a common feature in many biologically active compounds. The morpholine ring is known for its role in the synthesis of medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides . The compound's relevance extends to the synthesis of potential norepinephrine reuptake inhibitors, which are under clinical evaluation for their therapeutic effects .

Synthesis Analysis

The synthesis of 2-morpholinoisonicotinic acid has been achieved through a rapid synthetic method starting from commercially available dichloro-hydrochloric acid. The process involves esterification, nucleophilic substitution, and hydrolysis, resulting in a high total yield of 93% . Other related syntheses involve the reaction of enantiopure epoxides with amino alcohols to produce trans-2,5-disubstituted morpholine derivatives , and the synthesis of morpholine-2,5-dione from glycine and bromoacetyl bromide . Additionally, chiral synthesis methods have been developed to produce enantiomerically pure morpholine derivatives, which are valuable in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 2-morpholinoisonicotinic acid and related compounds has been characterized using various analytical techniques. Mass spectrometry (MS) has been utilized to confirm the structures of synthesized compounds . Other methods such as Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (1H-NMR) have been employed to characterize the structure of morpholine-2,5-dione . These techniques are essential for confirming the identity and purity of the synthesized morpholine derivatives.

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions that are crucial for their transformation into biologically active molecules. For instance, the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid involves reductive amination, intramolecular acetalization, and hydrogenation . The synthesis of 1-aza-4-oxabicyclo[3.3.1]nonan-6-one from 2-morpholine carboxylic acid derivatives demonstrates the versatility of morpholine in forming complex bicyclic structures . Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine showcases the use of bromination and dehydration reactions in the synthesis of potent muscarinic agonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by the presence of the morpholine ring and the substituents attached to it. These properties are important for the application of morpholine derivatives in medicinal chemistry, as they can affect the pharmacokinetic profile of drug candidates. For example, the synthesis of bridged bicyclic morpholine amino acids aims to modulate the physicochemical properties of drugs . Moreover, morpholine's basicity, with a pKa of about 8.8 at room temperature, allows it to be used as a pH probe in hydrothermal crystallogenesis, demonstrating its utility in various chemical processes .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Derivatives

    2-Morpholinoisonicotinic acid has been utilized in synthesizing various derivatives, notably for medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides (Zhao, Lan, Xu, & Xiong, 2017).

  • Role in Psychotropic Activity Studies

    The compound has also been involved in the synthesis of psychotropic substances, demonstrating its versatility in chemical synthesis applications (Akhundov, Zhmurenko, Glozman, Voronina, & Zagorevskii, 2004).

Analytical and Pharmaceutical Research

  • Degradation Study

    A significant aspect of research involves studying the degradation of morpholinium compounds, including 2-morpholinoisonicotinic acid derivatives, to understand their stability and propose structures for degradation products (Varynskyi & Kaplaushenko, 2019).

  • Pharmacological Properties

    Research has explored the pharmacological properties of morpholin-2-yl-phosphinic acids, including derivatives of 2-morpholinoisonicotinic acid, revealing their potential as GABA(B) receptor antagonists in the brain (Ong, Kerr, Bittiger, Waldmeier, Baumann, Cooke, Mickel, & Froestl, 1998).

Biotechnological and Chemical Research

  • Nucleic Acid Analog Studies

    The morpholine structure, which includes 2-morpholinoisonicotinic acid, has been studied extensively for its role in DNA and RNA recognition, with applications in therapeutic and diagnostic fields (Karkare & Bhatnagar, 2006).

  • Radiopharmaceutical Applications

    Investigations into 99mTc-labeled morpholinos, including those with 2-morpholinoisonicotinic acid, have shown promise for various nuclear medicine applications (Mangera, Liu, Yi, Zhang, Liu, Gupta, Rusckowski, & Hnatowich, 2001).

Environmental and Material Science

  • Buffer in Biological Studies

    The use of 2-(N-morpholino)ethanesulfonic acid (MES), a related compound, to stabilize pH in biological studies has been investigated, indicating the importance of morpholine derivatives in environmental and biological research (Ewing & Robson, 1991).

  • pH Measurement in Hydrothermal Crystallogenesis

    Morpholine-based compounds, including those related to 2-morpholinoisonicotinic acid, have been used as in situ pH meters in the hydrothermal formation of materials, demonstrating their utility in material science research (Vistad, Akporiaye, Taulelle, & Lillerud, 2003).

Safety And Hazards

2-Morpholinoisonicotinic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-morpholin-4-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOIVNZYILYGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376246
Record name 2-(Morpholin-4-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinoisonicotinic acid

CAS RN

295349-64-3
Record name 2-(Morpholin-4-yl)isonicotinic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Morpholin-4-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Morpholin-4-yl)isonicotinic acid
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